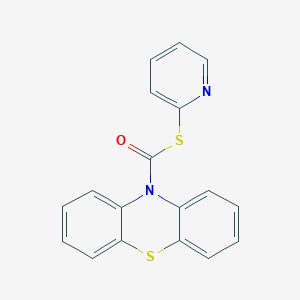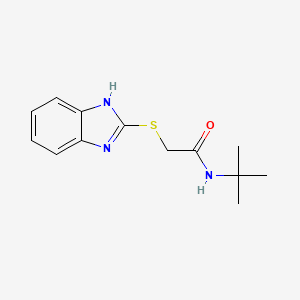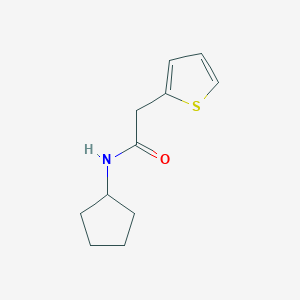![molecular formula C17H24N2O2 B5571888 4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)
4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves intricate processes such as ring-closing metathesis and radical cyclization to afford bicyclic products, showcasing the complexity and versatility in creating similar structures (Clive & Cheng, 2001). These methodologies can potentially be applied or adapted for synthesizing the target compound, highlighting the importance of innovative synthetic strategies in chemical research.
Molecular Structure Analysis
Studies involving molecular structure characterization often utilize techniques like X-ray diffraction (XRD), FT-IR, UV-VIS, and NMR spectroscopy. For instance, Gültekin et al. (2020) synthesized and characterized a related compound, providing insights into its local & global chemical activities and molecular properties (Gültekin et al., 2020). This approach is crucial for understanding the spatial arrangement and electronic structure, which are fundamental for predicting reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds are explored through various reactions, including insert reactions with isocyanides for constructing aminomethylidene isoxazolone derivatives, as demonstrated by Zhu et al. (2019) (Zhu et al., 2019). Such studies offer a glimpse into the reactivity patterns and potential applications of the target compound in synthesizing biologically active molecules.
Physical Properties Analysis
The physical properties of related compounds, such as their phase behavior, crystallinity, and supramolecular structuring, are studied to understand their behavior under different conditions. Grelska et al. (2022) investigated the supramolecular structure of phenyl derivatives of butanol isomers, providing valuable information on the effect of aromatic substitution on hydrogen bonding and molecular organization (Grelska et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability, and functional group transformations, are central to understanding a compound's utility. For example, the work by Rajanarendar et al. (2009) on synthesizing isoxazolyl thiazolyl thiazolidinones highlights the chemical versatility and potential of compounds containing isoxazole moieties for generating diverse structures (Rajanarendar et al., 2009).
Wissenschaftliche Forschungsanwendungen
Nematic Phases in Liquid Crystals
Research by Debnath et al. (2013) in the field of liquid crystals reveals that compounds with certain structural features, similar to the molecule , can exhibit nematic phases. These phases are significant in the development of liquid crystal displays and other technologies requiring controlled light modulation. The study focused on bent-core liquid crystals with polar cyano and nitro moieties, highlighting the potential of similar structures in creating wide temperature range nematic phases (Debnath et al., 2013).
Ionic Liquid Solvent Properties
Carda‐Broch et al. (2003) investigated the solvent properties of ionic liquids, which are pertinent to understanding the behavior and applications of various compounds, including the one . Their study provides insights into the distribution coefficients of compounds in ionic liquid/water and ionic liquid/heptane systems, which is crucial for applications in green chemistry and separation processes (Carda‐Broch et al., 2003).
Biofuel Potential
Cann and Liao (2009) explored the potential of pentanol isomers, similar to the compound , in biofuel applications. They highlighted the use of metabolic engineering in microorganisms to produce these isomers, underscoring the relevance of such compounds in sustainable energy solutions (Cann & Liao, 2009).
Reactions in Organic Synthesis
Nitta et al. (1985) studied the reactions of certain compounds, including those structurally related to 4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol, in organic synthesis. Their research offers insights into mechanisms and potential applications in synthesizing various organic compounds (Nitta, Yi, & Kobayashi, 1985).
Eigenschaften
IUPAC Name |
2-methyl-4-[4-[[methyl(1,2-oxazol-3-ylmethyl)amino]methyl]phenyl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,20)10-8-14-4-6-15(7-5-14)12-19(3)13-16-9-11-21-18-16/h4-7,9,11,20H,8,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACVUNFFHFRBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN(C)CC2=NOC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[(3-Isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)
![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)

![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)
![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5571851.png)
![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)
![4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)

![(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5571876.png)